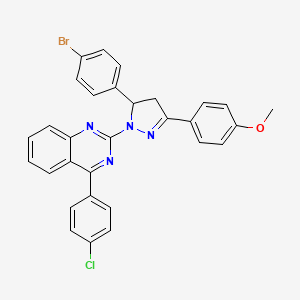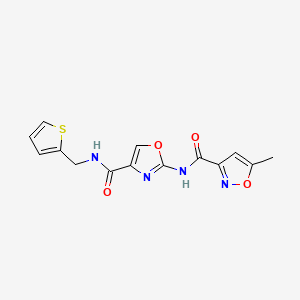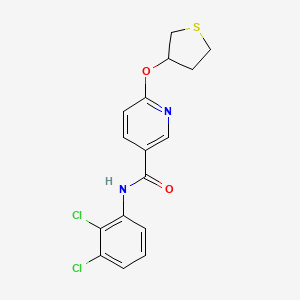![molecular formula C20H15ClN4O2S2 B3020444 4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921835-14-5](/img/structure/B3020444.png)
4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other benzamide derivatives, such as those containing a 1,2,4-oxadiazole ring, were designed and synthesized for their potential as RET kinase inhibitors in cancer therapy . The synthesis of these compounds typically requires multiple steps, including the preparation of the core benzamide structure followed by the introduction of various substituents that confer the desired biological activity.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques. In the case of NBTCS, UV-Vis, IR, 1H- and 13C-NMR spectroscopies were employed, along with elemental analysis and molar conductance measurement . These techniques help in determining the functional groups present and the overall molecular geometry. For example, IR studies can reveal the coordination of ligands to metal ions, as seen in the synthesis of neodymium(III) and thallium(III) complexes of NBTCS, where coordination occurs through nitrogen and oxygen atoms .
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity in various chemical reactions. For instance, the synthesized NBTCS was used to form metal complexes with neodymium(III) and thallium(III), indicating its ability to act as a ligand and coordinate with metal ions . The reactivity of these compounds can also be tailored for specific biological targets, as seen in the design of benzamides as RET kinase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by the molecular structure and substituents present on the benzothiazole core. For example, the antibacterial activity of NBTCS and its metal complexes was assessed using the agar well diffusion technique, demonstrating their potential as antibacterial agents . The physical properties, such as solubility, can also affect the bioavailability and efficacy of these compounds in biological systems.
Antibacterial Studies and Kinase Inhibition
The antibacterial studies of NBTCS showed that it and its metal complexes have significant activity against various microorganisms, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . Similarly, the RET kinase inhibitors containing a 1,2,4-oxadiazole ring exhibited moderate to high potency in kinase assays and inhibited cell proliferation driven by RET mutations . These studies highlight the potential therapeutic applications of benzothiazole derivatives in treating bacterial infections and cancer.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins . As a result, the production of these inflammatory mediators is reduced, leading to an anti-inflammatory effect .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid, derived from cell membrane phospholipids, into prostaglandins . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thereby mitigating inflammation .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the production of prostaglandins, the compound decreases the inflammatory response . This can be beneficial in conditions where inflammation is a key factor, such as in various inflammatory diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c1-11-2-7-15-16(8-11)29-20(23-15)24-17(26)9-14-10-28-19(22-14)25-18(27)12-3-5-13(21)6-4-12/h2-8,10H,9H2,1H3,(H,22,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUAWRUFBYLNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B3020361.png)






![3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3020373.png)


![2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B3020376.png)
![4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3020377.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)
